molecular formula C22H25N3OS B2530841 1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea CAS No. 847406-81-9

1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea

Cat. No.: B2530841
CAS No.: 847406-81-9
M. Wt: 379.52
InChI Key: YOCJKVUDTURVDY-UHFFFAOYSA-N
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Description

1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea is a complex organic compound with a unique structure that combines a quinoline derivative with a thiourea moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-15-8-9-16(2)20-19(15)14-18(21(26)25-20)11-13-24-22(27)23-12-10-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,25,26)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCJKVUDTURVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea typically involves the following steps:

    Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative, 5,8-dimethyl-2-oxo-1,2-dihydroquinoline, through a series of reactions such as cyclization and oxidation.

    Alkylation: The quinoline derivative is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Thiourea Formation: The final step involves the reaction of the alkylated quinoline derivative with phenethyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiourea sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide
  • N-[2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
  • N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxyacetamide

Uniqueness

1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea is unique due to the combination of the quinoline and thiourea moieties, which confer distinct chemical and biological properties

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